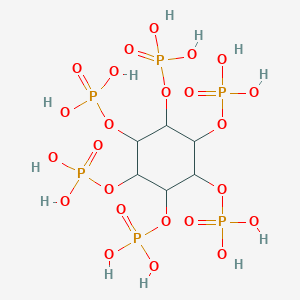
Phytic acid
Overview
Description
Phytate, also known as myo-inositol hexakisphosphate, is a naturally occurring compound found in plant seeds, grains, legumes, and nuts. It serves as the primary storage form of phosphorus in many plant tissues. Phytate is recognized for its strong binding affinity to essential minerals such as calcium, iron, and zinc, which can inhibit their absorption in the human digestive system .
Mechanism of Action
Target of Action
Phytic acid, also known as inositol hexakisphosphate (IP6), is a six-fold dihydrogenphosphate ester of inositol . It is the primary storage form of phosphorus in many plant tissues, especially bran and seeds . The primary targets of this compound are metallic cations such as calcium, iron, zinc, magnesium, manganese, and cadmium . It has a strong binding affinity with these minerals, which impairs their proper metabolism .
Mode of Action
This compound interacts with its targets by forming insoluble salts, often referred to as phytates . This interaction is due to the negatively charged phosphate in this compound, which strongly binds to the positively charged metallic cations . This binding inhibits the absorption of these minerals in the small intestine .
Biochemical Pathways
This compound is synthesized from myo-inositol via a series of phosphorylation steps . The biosynthesis of this compound mainly takes place in the seed, involving lipid-dependent and lipid-independent pathways . These pathways involve various enzymes, and interruption of these enzymes may involve a pleiotropic effect .
Result of Action
The primary result of this compound’s action is the reduced bioavailability of certain minerals in the body, due to the formation of phytates This compound also has antioxidant effects and can change cell morphology and disrupt intercellular adhesion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, during the digestion process for nursery pigs and broiler chickens, this compound is soluble under the acid pH of the gastric phase, which means that it is less susceptible to binding to other nutrients, reducing their bioavailability . Furthermore, the presence of the enzyme phytase, which can hydrolyze this compound, varies among different species and can significantly impact the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Phytic acid plays a significant role in biochemical reactions. It is a strong cationic chelator and interacts with essential micronutrients like iron (Fe) and Zinc (Zn) . This interaction limits the bioavailability of these minerals in humans and other monogastric animals which lack phytases . This compound also acts as an inhibitor of salivary and gastric enzymes during digestion .
Cellular Effects
This compound has several effects on various types of cells and cellular processes. It has been shown to have antioxidant properties and can scavenge free radicals known to cause cellular damage . It also possesses anti-inflammatory properties that may modulate immune responses . Furthermore, this compound exhibits anti-cancer properties through the induction of cell cycle arrest, promoting apoptosis, and inhibiting cancer cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It intervenes in the phosphorylation of certain proteins, thereby inhibiting inflammatory responses and certain regulation axes . It also has anti-mutagenic properties, which reduce the risk of malignancies by preventing DNA damage and mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to alleviate metabolic dysfunction-associated steatohepatitis progression and fat accumulation in high-fat diet-fed mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to improve intestinal mucosal barrier damage and reduce serum levels of proinflammatory cytokines in a 1,2-dimethylhydrazine-induced rat colorectal cancer model .
Metabolic Pathways
This compound is involved in several metabolic pathways. Inorganic phosphate and glucose-6-phosphate are the two precursors for this compound . The enzyme myo-inositol (3) P1 synthase (MIPS) utilizes glucose 6-phosphate as a substrate and converts it into inositol 3-phosphate (Ins(3)P1) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is synthesized in the endoplasmic reticulum and during maturation, it is deposited in the protein storage vacuole inside inclusions named globoids .
Subcellular Localization
The proteins encoded by the three transcripts of the OsLpa1 gene, which is involved in this compound metabolism, are localized to the chloroplast . This suggests that this compound may also be localized in the chloroplast within plant cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytate can be synthesized through the phosphorylation of myo-inositol. This process involves the stepwise addition of phosphate groups to myo-inositol using phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid under controlled conditions. The reaction typically requires anhydrous solvents and elevated temperatures to ensure complete phosphorylation.
Industrial Production Methods: Industrial production of phytate primarily involves extraction from plant-based sources. The process includes milling plant seeds or grains to obtain a fine powder, followed by extraction using dilute hydrochloric acid or trichloroacetic acid. The extracted phytate is then purified through ion-exchange chromatography or precipitation methods .
Chemical Reactions Analysis
Types of Reactions: Phytate undergoes various chemical reactions, including hydrolysis, dephosphorylation, and complexation. Hydrolysis of phytate is catalyzed by the enzyme phytase, which sequentially removes phosphate groups, resulting in lower inositol phosphates and free phosphate ions .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phytase enzymes under acidic conditions (pH 2.5 to 5.5) and temperatures ranging from 37°C to 55°C.
Dephosphorylation: Achieved using strong acids or enzymatic action of phytases.
Complexation: Phytate forms complexes with metal ions such as calcium, iron, and zinc under physiological pH conditions.
Major Products Formed:
Hydrolysis: Produces lower inositol phosphates (e.g., inositol pentakisphosphate, inositol tetrakisphosphate) and free phosphate ions.
Dephosphorylation: Results in the formation of inositol and inorganic phosphate.
Scientific Research Applications
Phytate has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a chelating agent to bind metal ions and prevent their precipitation.
- Employed in the synthesis of inositol phosphates for biochemical studies.
Biology:
- Studied for its role in plant metabolism and phosphorus storage.
- Investigated for its impact on mineral bioavailability in plant-based diets.
Medicine:
- Recognized for its antioxidant and anti-inflammatory properties.
- Explored for its potential in preventing diseases such as osteoporosis, kidney stones, and neurodegenerative disorders .
Industry:
- Utilized in animal feed to improve phosphorus availability and reduce environmental phosphorus pollution.
- Applied in food processing to enhance the nutritional quality of plant-based foods .
Comparison with Similar Compounds
Phytate is unique among inositol phosphates due to its high degree of phosphorylation. Similar compounds include:
Inositol Pentakisphosphate (IP5): Contains five phosphate groups and exhibits similar chelating properties but with lower binding affinity compared to phytate.
Inositol Tetrakisphosphate (IP4): Contains four phosphate groups and is less effective in chelating metal ions.
Inositol Triphosphate (IP3): Contains three phosphate groups and plays a role in cellular signaling pathways.
Phytate’s uniqueness lies in its high phosphate content, which provides it with superior chelating and antioxidant properties compared to its lower phosphorylated counterparts.
Properties
IUPAC Name |
(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQLKJBTEOYOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889331, DTXSID00861653 | |
| Record name | myo-Inositol hexakisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-colored syrupy liquid; [Merck Index] | |
| Record name | Phytic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21491 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
83-86-3 | |
| Record name | Phytic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14981 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phytic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | myo-Inositol hexakisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fytic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FYTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF0S7R8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

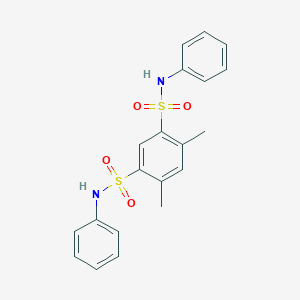
![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)
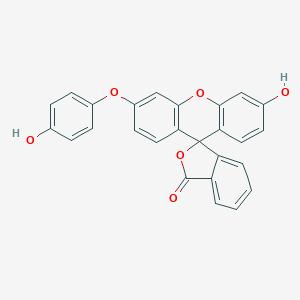

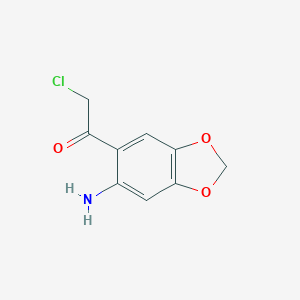
![2-[[2-[[2-[(2-Amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B124629.png)
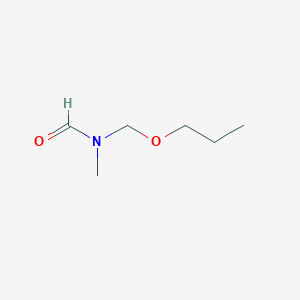

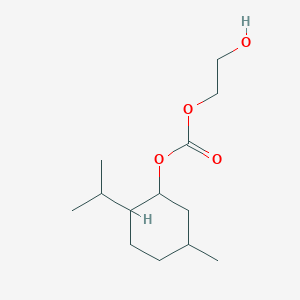
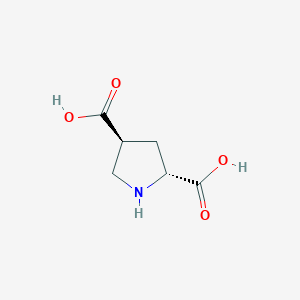

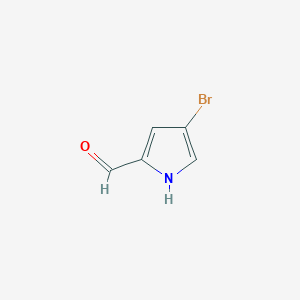
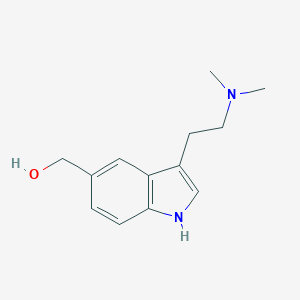
![Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B124650.png)
